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molecular formula C8H9IO B8687944 5-Ethyl-2-iodophenol

5-Ethyl-2-iodophenol

Cat. No. B8687944
M. Wt: 248.06 g/mol
InChI Key: YZGKKAKCVYCTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617346B1

Procedure details

Iodine (6.35 g, 25 mmol) in methylene chloride (360 mL) was added dropwise over 3 h to a stirred suspension of 3-ethyl-phenol (3.05 g, 25 mmol) and thallium (I) acetate (7.90 g, 30 mmol) in methylene chloride (300 mL). The resulting mixture was stirred at room temperature for 24 h and filtered. The filtrate was concentrated in vacuo and the residue was purified by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 0-5% ethyl acetate in hexanes to afford 5-ethyl-2-iodophenol (3.49g, 56%).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[CH2:3]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)[CH3:4].C([O-])(=O)C.[Tl+]>C(Cl)Cl>[CH2:3]([C:5]1[CH:10]=[CH:9][C:8]([I:1])=[C:7]([OH:11])[CH:6]=1)[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
II
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Name
Quantity
360 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 0-5% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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